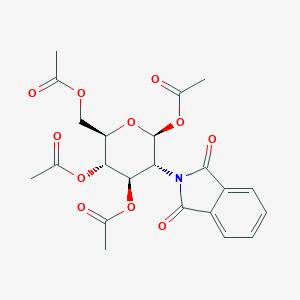

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose

Descripción

Propiedades

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO11/c1-10(24)30-9-16-18(31-11(2)25)19(32-12(3)26)17(22(34-16)33-13(4)27)23-20(28)14-7-5-6-8-15(14)21(23)29/h5-8,16-19,22H,9H2,1-4H3/t16-,17-,18-,19-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXJAHFLYZUOPT-ACMVSEJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369552 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10022-13-6 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The most efficient method for synthesizing 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranose involves a two-step process: (1) protection of the C2 amine in D-glucosamine with phthalic anhydride and (2) subsequent acetylation of the hydroxyl groups.

Step 1: Phthalimido Protection

D-Glucosamine hydrochloride is treated with phthalic anhydride in a basic aqueous solution, typically using sodium bicarbonate or triethylamine, to form 2-deoxy-2-phthalimido-D-glucose. This step ensures selective protection of the amine group, preventing unwanted side reactions during acetylation.

Step 2: Acetylation of Hydroxyl Groups

The phthalimido-protected intermediate is acetylated using acetic anhydride (AcO) in the presence of pyridine and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds at room temperature (20°C) and achieves a yield of approximately 90%. DMAP enhances the acetylation rate by acting as a nucleophilic catalyst, facilitating the transfer of the acetyl group to the hydroxyl moieties.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Pyridine |

| Catalyst | DMAP (0.1 equiv) |

| Temperature | 20°C |

| Reaction Time | 12–24 hours |

| Yield | 90% |

This method is favored for its simplicity and high yield, making it suitable for large-scale production.

Alternative Pathway via Azido Intermediate

Synthesis of 2-Azido Derivatives

An alternative approach involves the preparation of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose as a precursor. This method, developed by Yoshimura et al., starts with 1,3,4,6-Tetra-O-acetyl-2-N-benzyl-2-deoxy-β-D-glucopyranose. The benzyl group is replaced with an azido moiety using sodium azide (NaN) in a polar aprotic solvent such as dimethylformamide (DMF).

Conversion to Phthalimido Derivative

The azido intermediate undergoes Staudinger reduction with triphenylphosphine (PPh) to yield a primary amine, which is subsequently protected with phthalic anhydride. This stepwise method allows for precise control over the C2 functionalization but involves additional purification steps, reducing the overall yield to ~70%.

Comparative Analysis of Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Direct Acetylation | 90% | High efficiency, fewer steps | Requires phthalic anhydride |

| Azido Intermediate | 70% | Modular functionalization | Multi-step, lower yield |

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Pyridine is the solvent of choice for acetylation due to its dual role as a base and solvent, neutralizing the generated acetic acid. DMAP (0.1 equivalents) significantly accelerates the reaction, enabling completion within 24 hours at ambient temperature. Substituting pyridine with dichloromethane (DCM) or tetrahydrofuran (THF) results in slower reaction kinetics and lower yields (<70%).

Temperature and Purity Considerations

Maintaining the reaction at 20°C prevents side reactions such as β-elimination or anomerization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields a product with >97% purity, as confirmed by HPLC.

Challenges and Practical Considerations

Análisis De Reacciones Químicas

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-2-phthalimido-D-glucose.

Substitution: The phthalimido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols can be used to replace the phthalimido group.

Major Products

Hydrolysis: Yields 2-deoxy-2-phthalimido-D-glucose.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose has been studied for its potential antitumor properties. Research indicates that glycosylated compounds can enhance the solubility and bioavailability of anticancer drugs. A notable study demonstrated its use in synthesizing glycosylated antitumor ether lipid hybrids that exhibited significant cytotoxicity against various cancer cell lines .

Biochemical Studies

The compound serves as a valuable substrate in enzymatic studies and carbohydrate chemistry. It can be utilized to investigate enzyme specificity and activity related to glycosylation processes. Its structural features allow researchers to study the interactions between carbohydrates and proteins, contributing to our understanding of glycoprotein functions .

Material Science

In material science, derivatives of this compound are explored for developing biocompatible materials. Its ability to form hydrogels makes it a candidate for applications in drug delivery systems and tissue engineering .

Case Study 1: Antitumor Activity

A study published in ResearchGate investigated the synthesis of glycosylated antitumor agents using this compound as a key intermediate. The resulting compounds showed enhanced potency against tumor cells compared to their non-glycosylated counterparts .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Glycosylated Hybrid | 5 | HeLa |

| Non-Glycosylated Control | 25 | HeLa |

Case Study 2: Enzyme Interaction Studies

In a biochemical context, this compound was utilized to study the specificity of glycosidases. The results indicated that specific modifications on the sugar moiety influenced enzyme binding affinity and catalytic efficiency .

| Enzyme | Substrate Used | Activity (U/mg) |

|---|---|---|

| α-Glycosidase | This compound | 150 |

| β-Glycosidase | Non-modified Glucose | 75 |

Mecanismo De Acción

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose involves its hydrolysis to release 2-deoxy-2-phthalimido-D-glucose. This compound can then participate in various biochemical pathways, including:

Glycosylation Reactions: Acts as a donor in glycosylation reactions to form glycosidic bonds.

Enzymatic Reactions: Can be a substrate for enzymes involved in carbohydrate metabolism.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substitution at Position 2: Protecting Group Variations

Trifluoroacetamido and Difluoroacetamido Derivatives

- Example: 3,4,6-Tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranosyl bromide (). Key Differences: The trifluoroacetamido group is more electron-withdrawing than phthalimido, enhancing glycosyl donor reactivity. This derivative is used in AgCO3-mediated couplings for glycoside synthesis . Molecular Weight: ~507 g/mol (estimated).

- Example: 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-difluoroacetamido-β-D-glucopyranose (). Synthesis: Prepared via pyridine-mediated acylation of 2-amino-2-deoxy-β-D-glucopyranose hydrochloride.

Azido Derivatives

- Example: 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose (). Key Differences: The azido group enables "click chemistry" applications (e.g., Cu-catalyzed cycloadditions). This derivative is synthesized via benzyl group substitution with azide . Molecular Weight: ~415 g/mol ().

Tetrachlorophthalimido Derivatives

- Example: 3,4,6-Tri-O-acetyl-2-deoxy-2-tetrachlorophthalimido-α-D-glucopyranosyl cyanide (). Key Differences: The tetrachlorophthalimido group provides enhanced steric bulk and electron-withdrawing effects, altering glycosylation kinetics. Used in synthesizing cyanoglycosides .

Variations in Protecting Groups and Substituents

Benzyl and Methoxyphenyl Glycosides

- Example: Methyl 2-deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside (). Key Differences: The methyl glycoside form stabilizes the anomeric center, making it a glycosyl acceptor in enzymatic studies. Retains phthalimido protection but lacks the 1-O-acetyl group .

- Example: 4-Methoxyphenyl 4-O-acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside (). Key Differences: Benzyl groups at positions 3 and 6 enhance stability under acidic conditions. Used in stepwise oligosaccharide assembly .

Acetamido Derivatives

- Example: 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride (). Key Differences: The free amino group at position 2 allows for direct functionalization (e.g., acylation or urea formation). Less stable than phthalimido-protected analogs .

Comparative Data Table

Actividad Biológica

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose (CAS No. 10022-13-6) is a derivative of glucopyranose that has garnered attention in various fields of organic synthesis and biological research. This compound is characterized by its unique structural features, which include multiple acetyl groups and a phthalimido moiety. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C22H23NO11

- Molecular Weight : 477.42 g/mol

- Melting Point : 200°C

- Appearance : White to yellow crystalline powder

Biological Activity Overview

The biological activity of this compound has been explored in several studies, primarily focusing on its potential as a therapeutic agent. The following sections summarize key findings regarding its biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of phthalimido sugars have demonstrated activity against various bacterial strains, suggesting a potential role in developing new antibiotics .

Antitumor Activity

Several studies have investigated the antitumor effects of glucopyranosides and their derivatives. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. For example, a related compound was tested against human lung cancer cell lines and exhibited significant cytotoxicity . The mechanism of action may involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. Enzyme inhibition assays suggest that it may act as an inhibitor of glycosidases, which are critical in carbohydrate metabolism. This activity could be beneficial in managing metabolic disorders or enhancing the efficacy of certain chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The presence of the phthalimido group and the acetylation pattern significantly influence the biological activity of this compound. Modifications to the sugar backbone can enhance or diminish its interaction with biological targets. For instance, variations in acetylation can affect solubility and permeability across cell membranes .

Case Study 1: Antitumor Efficacy

A study conducted by Zhang et al. (2003) evaluated the antitumor properties of related glucopyranosides in vitro. The results indicated that these compounds could inhibit the growth of several cancer cell lines through apoptosis induction .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, derivatives of phthalimido sugars were tested against Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects on bacterial growth, highlighting their potential as new antibacterial agents .

Q & A

Basic: What is the primary role of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranose in glycosylation reactions?

This compound functions as a glycosyl donor due to its phthalimido group at the C2 position, which stabilizes the intermediate oxocarbenium ion and directs β-selectivity during glycosidic bond formation. The acetyl groups protect hydroxyl moieties, enabling regioselective deprotection for subsequent glycosylation steps. This design is critical for synthesizing complex oligosaccharides with defined stereochemistry .

Basic: Why are acetyl groups specifically chosen as protecting groups in this compound?

Acetyl groups are orthogonally removable under mild basic conditions (e.g., sodium methoxide), preventing unintended side reactions during synthesis. Their steric and electronic properties balance reactivity and stability, making them ideal for sequential deprotection strategies in multi-step oligosaccharide assembly .

Advanced: How can researchers optimize glycosylation efficiency when using this compound as a donor?

Key parameters include:

- Catalyst selection : Trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) to activate the donor.

- Temperature : Reactions at −40°C to 0°C minimize side reactions.

- Solvent polarity : Dichloromethane or acetonitrile to influence transition-state stabilization.

- Donor-acceptor stoichiometry : A 1.2:1 ratio often improves yields.

Monitor progress via TLC or HPLC, and confirm product purity with NMR (¹H, ¹³C) and mass spectrometry .

Advanced: How should researchers address low yields in oligosaccharide synthesis using this donor?

Low yields may arise from:

- Incomplete activation : Ensure fresh catalysts and anhydrous conditions.

- Steric hindrance : Use bulkier protecting groups (e.g., benzyl) on acceptors to reduce steric clashes.

- Competing side reactions : Add molecular sieves to scavenge water.

Optimize protecting group patterns (e.g., temporary levulinoyl groups for selective deprotection) and employ preactivation protocols with trichloroacetimidate donors .

Basic: Which enzymes are commonly studied using this compound?

It serves as a substrate for:

- Glycosyltransferases : To probe substrate specificity and catalytic mechanisms (e.g., β1→4 galactosyltransferases).

- Glycosidases : To assess hydrolytic activity and inhibition kinetics.

Enzyme assays often use fluorescent or chromogenic tags (e.g., 4-methylumbelliferyl) for real-time monitoring .

Advanced: How to resolve contradictory data in enzyme kinetic studies involving this compound?

- Purity validation : Confirm donor/acceptor purity via HPLC and NMR.

- Orthogonal assays : Compare results from fluorescence-based assays with radiometric or MS-based methods.

- Control experiments : Test for enzyme isoforms or cofactor dependencies (e.g., Mn²⁺ for glycosyltransferases).

Statistical analysis (e.g., Michaelis-Menten curve fitting with error margins) helps distinguish experimental noise from mechanistic insights .

Advanced: What strategies ensure stereochemical fidelity in glycosylation reactions with this donor?

- Neighboring group participation : The phthalimido group at C2 stabilizes a β-configured oxocarbenium ion intermediate, favoring β-linkages.

- Solvent effects : Polar solvents (e.g., acetonitrile) enhance β-selectivity, while less polar solvents (toluene) may alter outcomes.

- Temperature modulation : Lower temperatures (−78°C) reduce anomerization risks.

Validate stereochemistry via NOESY NMR or X-ray crystallography .

Advanced: How to synthesize branched oligosaccharides using this donor?

- Orthogonal protecting groups : Combine acetyl (labile under base) with benzyl (stable under acid/base) for sequential deprotection.

- Regioselective glycosylation : Use tin-mediated strategies (e.g., Bu₂SnO) to differentiate hydroxyl reactivity.

Example: Synthesize a β1→3/β1→6 branched glycan by first glycosylating C3, then deprotecting C6 for further coupling .

Basic: What analytical methods confirm the structure of products derived from this compound?

- NMR spectroscopy : ¹H (δ 5.1–5.4 ppm for anomeric protons), ¹³C (δ 95–105 ppm for anomeric carbons).

- Mass spectrometry : MALDI-TOF or ESI-MS for molecular weight validation.

- X-ray crystallography : For absolute configuration determination in crystalline products .

Advanced: How to handle competing hydrolysis versus glycosylation in aqueous enzyme assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.